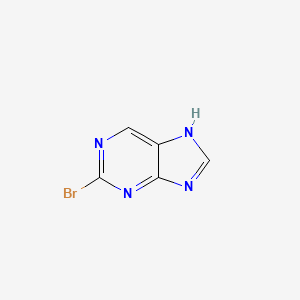

2-bromo-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUFPZIGOAEYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404113 | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-15-6 | |

| Record name | 28128-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-bromo-7H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-bromo-7H-purine from readily available purine precursors. Direct bromination of the unsubstituted purine ring at the C-2 position is synthetically challenging due to the electronic properties of the purine nucleus, which favor electrophilic substitution at the C-8 position. Therefore, this guide focuses on indirect, multi-step synthetic strategies that offer reliable and higher-yielding pathways to the target molecule. The methodologies detailed herein are compiled from established chemical literature and are intended to provide researchers with the necessary information to perform these syntheses in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The bromine atom at the C-2 position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the synthesis of diverse libraries of 2-substituted purine derivatives for screening as potential therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer agents. Given its utility, reliable and well-documented synthetic protocols are of significant interest to the scientific community.

This guide will detail two of the most practical and established synthetic routes for the preparation of this compound:

-

Method A: Synthesis from 2-mercaptopurine.

-

Method B: Synthesis from 2-aminopurine via a Sandmeyer-type reaction.

For each method, a detailed experimental protocol is provided, along with a summary of the key reaction parameters in a tabular format for easy comparison.

Synthetic Pathways

The synthesis of this compound is most effectively achieved through a multi-step process starting from a purine precursor that is already functionalized at the C-2 position. The following diagram illustrates the general workflow for the two primary methods described in this guide.

Figure 1: General synthetic workflows for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods for producing this compound. This allows for a direct comparison of the reaction conditions and expected outcomes.

| Parameter | Method A: From 2-Mercaptopurine | Method B: From 2-Aminopurine (Sandmeyer Reaction) |

| Starting Material | 2-Mercaptopurine | 2-Aminopurine |

| Key Reagents | Bromine (Br₂), Hydrobromic acid (HBr), Methanol (MeOH) | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) |

| Reaction Temperature | Room temperature | 0-5 °C (diazotization), then warming to room temperature or gentle heating |

| Reaction Time | 1-3 hours | 1-2 hours (diazotization), 1-3 hours (Sandmeyer reaction) |

| Reported Yield | Good to excellent | Moderate to good |

| Purification Method | Filtration and washing, recrystallization if necessary | Extraction, column chromatography, or recrystallization |

Experimental Protocols

Method A: Synthesis of this compound from 2-Mercaptopurine

This method provides a direct conversion of the thiol group at the C-2 position to a bromine atom. The reaction proceeds readily under mild conditions.[1]

Materials:

-

2-Mercaptopurine

-

Methanol (MeOH)

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 2-mercaptopurine (1 equivalent) in a mixture of methanol and 48% hydrobromic acid.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (approximately 3-4 equivalents) in methanol to the cooled suspension via a dropping funnel over a period of 30-60 minutes. The color of the reaction mixture will typically change, and the solid may dissolve.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate from the solution. If not, the reaction mixture can be concentrated under reduced pressure to induce precipitation.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining salts and acids.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final product.

-

Dry the purified product under vacuum.

Method B: Synthesis of this compound from 2-Aminopurine (Sandmeyer Reaction)

This classical method involves the diazotization of the 2-amino group followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.[2][3][4][5][6]

Materials:

-

2-Aminopurine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Distilled water

-

Beaker or round-bottom flask

-

Magnetic stirrer

-

Ice-salt bath

-

Thermometer

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography equipment (optional)

Procedure:

-

Diazotization:

-

In a beaker or round-bottom flask, dissolve 2-aminopurine (1 equivalent) in an excess of 48% hydrobromic acid.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of the 2-aminopurine salt. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the evolution of nitrogen ceases. Gentle heating may be required to drive the reaction to completion.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Conclusion

The synthesis of this compound from unsubstituted purine is not a direct process. However, this guide has detailed two robust and well-established multi-step methods starting from commercially available and inexpensive purine derivatives. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. The conversion of 2-mercaptopurine offers a more direct route, while the Sandmeyer reaction of 2-aminopurine provides a classic and reliable alternative. Both pathways provide access to the versatile this compound intermediate, which is of significant importance for the development of novel purine-based compounds in the field of drug discovery.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific tautomer, this guide combines predicted data with experimental findings for the closely related 2-bromopurine and general methodologies for property determination.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available quantitative data for this compound and its common tautomer, 2-bromo-9H-purine, often referred to collectively as 2-bromopurine.

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₃BrN₄ | - | |

| Molecular Weight | 199.01 g/mol | - | |

| Melting Point | >350°C (for 2-amino-6-bromopurine) | Experimental | |

| Boiling Point | 306.4 ± 25.0 °C | Predicted | |

| Density | 2.28 ± 0.1 g/cm³ | Predicted | |

| pKa | 6.58 ± 0.20 | Predicted | |

| logP | Not available | - | - |

| Solubility | Not available | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented. However, established methodologies for the synthesis and analysis of purine analogs can be adapted.

Synthesis of 2-Bromopurine

A common route for the synthesis of 2-halopurines involves the diazotization of the corresponding aminopurine followed by a Sandmeyer-type reaction.

Workflow for the Synthesis of 2-Bromopurine:

Detailed Methodology (Adapted from general procedures for halopurines):

-

Diazotization: 2-Aminopurine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is slowly warmed to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product, a mixture of this compound and 2-bromo-9H-purine, is then purified by column chromatography on silica gel to separate the tautomers.

Determination of Physicochemical Properties

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Workflow for Physicochemical Property Determination:

-

Melting Point: Determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Solubility: The shake-flask method is the gold standard. Excess solid is equilibrated with a known volume of solvent (e.g., water, ethanol, DMSO) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound.

-

pKa: Potentiometric titration is a common method where a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. UV-Vis spectrophotometry can also be used by measuring the change in absorbance at different pH values.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For this compound, characteristic signals for the purine ring protons would be expected.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, where the peaks for the molecular ions containing ⁷⁹Br and ⁸¹Br will have nearly equal intensity.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the purine ring system.

Biological Activity and Signaling Pathways

Specific data on the biological activity and signaling pathway involvement of this compound is limited. However, as a purine analog, it has the potential to interact with various biological targets involved in purinergic signaling.

Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides, such as adenosine and ATP. These molecules act on specific purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors.

Potential Purinergic Signaling Involvement:

-

Receptor Modulation: As a structural analog of endogenous purines, this compound could potentially act as an agonist or antagonist at P1 or P2 receptors, thereby modulating downstream signaling cascades involved in processes like neurotransmission, inflammation, and cell proliferation.

-

Enzyme Inhibition: Purine analogs are known to inhibit enzymes involved in purine metabolism. For instance, 2-substituted purines have been investigated as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. Inhibition of PNP can lead to the accumulation of certain nucleosides, which can have therapeutic effects in T-cell mediated diseases.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Standard in vitro assays, such as receptor binding assays and enzyme inhibition assays, would be necessary to determine its biological activity profile.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound, supplemented with established methodologies for the determination of its properties and potential biological activities. While direct experimental data for this specific compound is sparse, the provided information serves as a valuable resource for researchers and scientists in the field of drug development, guiding further investigation into its potential as a therapeutic agent. The detailed experimental protocols and logical workflows offer a clear path for the comprehensive characterization of this and other novel purine derivatives.

An In-depth Technical Guide to 2-bromo-7H-purine

CAS Number: 28128-15-6

Synonyms: 2-Bromopurine

This technical guide provides a comprehensive overview of 2-bromo-7H-purine, a halogenated purine derivative of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application as a versatile synthetic intermediate.

Chemical Structure and Properties

This compound belongs to the purine family of heterocyclic aromatic compounds, characterized by a pyrimidine ring fused to an imidazole ring. The structure consists of a purine core with a bromine atom substituted at the C2 position. The "7H" designation indicates that the hydrogen atom is attached to the nitrogen at position 7 of the purine ring system.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28128-15-6 | [1][2] |

| Molecular Formula | C₅H₃BrN₄ | [3] |

| Molecular Weight | 199.01 g/mol | [3] |

| Appearance | Off-white to light yellow powder (typical) | |

| Purity | Commercially available at ≥97% | [4] |

Synthesis and Characterization

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the diazotization of 2-aminopurine followed by a Sandmeyer-type reaction with a bromide source.

Characterization:

Although specific spectral data for this compound is not explicitly detailed in the search results, characterization would typically involve standard analytical techniques. Table 2 provides expected ranges and key features for spectroscopic data based on the analysis of similar purine structures.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons on the purine ring would appear as singlets in the downfield region (typically δ 8.0-9.5 ppm). The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | Carbon signals for the purine ring would be observed in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C2) would be influenced by the halogen's electronic effects. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (199.01), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Reactivity and Applications in Organic Synthesis

Halogenated purines, such as this compound, are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The bromine atom at the C2 position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant application of 2-bromopurines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopurine with an organoboron compound (e.g., a boronic acid or boronate ester). This methodology is a cornerstone in medicinal chemistry for the synthesis of libraries of substituted purines for drug discovery programs.

The general workflow for such a reaction is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopurine

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a bromopurine with an arylboronic acid. This protocol may require optimization for specific substrates.

Materials:

-

Bromopurine (e.g., this compound) (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., potassium carbonate, K₂CO₃) (2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the bromopurine, arylboronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-arylpurine.

Biological Significance and Drug Development Applications

While specific biological activities for this compound are not extensively documented, the purine scaffold is a "privileged structure" in medicinal chemistry. Purine analogues are known to exhibit a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory effects.

This compound serves as a key building block for the synthesis of novel purine derivatives that can be screened for various biological targets. By utilizing cross-coupling reactions, a diverse array of substituents can be introduced at the C2 position, allowing for the exploration of the structure-activity relationship (SAR) of the resulting compounds. The development of substituted purines as potential therapeutic agents is an active area of research in the pharmaceutical industry. For example, various substituted purines have been investigated as inhibitors of kinases, which are critical targets in oncology.

Conclusion

This compound is a valuable and versatile synthetic intermediate for the preparation of a wide range of 2-substituted purine derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists and researchers in drug discovery. While direct biological data on this specific compound is limited, its role as a precursor to potentially bioactive molecules underscores its significance in the field. Further research into the synthesis and applications of derivatives of this compound is likely to yield novel compounds with interesting pharmacological properties.

References

- 1. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]

- 4. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-bromo-7H-purine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-7H-purine, a substituted purine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide focuses on providing a framework for its experimental determination, presenting solubility data for a structurally analogous compound, and discussing its potential role within the broader context of purinergic signaling.

Quantitative Solubility Data

The solubility of 2-amino-6-chloropurine was determined in twelve different solvents at temperatures ranging from 278.15 K to 333.15 K. The highest solubility was observed in dimethyl sulfoxide (DMSO), followed by N,N-dimethylformamide (DMF). The lowest solubility was found in water. The general trend for the solubility of 2-amino-6-chloropurine in the tested solvents is as follows: DMSO > DMF > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[1]

Table 1: Experimentally Determined Solubility of 2-amino-6-chloropurine (Mole Fraction, 104x) [1]

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | n-Butanol | Isopropanol | Isobutanol | 2-Butanone | 1,4-Dioxane | Ethylene Glycol | DMF | DMSO |

| 278.15 | 0.03 | 0.21 | 0.32 | 0.61 | 0.77 | 0.49 | 0.69 | 4.31 | 0.35 | 1.01 | 13.91 | 30.15 |

| 283.15 | 0.04 | 0.25 | 0.38 | 0.71 | 0.89 | 0.57 | 0.80 | 4.99 | 0.42 | 1.18 | 15.98 | 34.21 |

| 288.15 | 0.04 | 0.29 | 0.45 | 0.83 | 1.03 | 0.66 | 0.93 | 5.79 | 0.50 | 1.38 | 18.35 | 38.82 |

| 293.15 | 0.05 | 0.34 | 0.53 | 0.97 | 1.20 | 0.77 | 1.08 | 6.71 | 0.60 | 1.62 | 21.07 | 43.95 |

| 298.15 | 0.06 | 0.40 | 0.62 | 1.13 | 1.40 | 0.90 | 1.26 | 7.80 | 0.71 | 1.89 | 24.18 | 49.69 |

| 303.15 | 0.07 | 0.47 | 0.73 | 1.32 | 1.63 | 1.05 | 1.47 | 9.07 | 0.85 | 2.21 | 27.74 | 56.11 |

| 308.15 | 0.08 | 0.55 | 0.86 | 1.54 | 1.90 | 1.23 | 1.71 | 10.55 | 1.01 | 2.58 | 31.81 | 63.28 |

| 313.15 | 0.09 | 0.64 | 1.01 | 1.79 | 2.21 | 1.44 | 2.00 | 12.28 | 1.20 | 3.01 | 36.46 | 71.28 |

| 318.15 | 0.11 | 0.75 | 1.18 | 2.08 | 2.57 | 1.68 | 2.33 | 14.28 | 1.43 | 3.52 | 41.76 | 80.21 |

| 323.15 | 0.13 | 0.88 | 1.39 | 2.42 | 2.98 | 1.96 | 2.71 | 16.59 | 1.70 | 4.10 | 47.79 | 90.17 |

| 328.15 | 0.15 | 1.03 | 1.63 | 2.81 | 3.47 | 2.28 | 3.15 | 19.25 | 2.02 | 4.78 | 54.64 | 101.28 |

| 333.15 | 0.18 | 1.21 | 1.91 | 3.26 | 4.03 | 2.66 | 3.67 | 22.31 | 2.40 | 5.56 | 62.41 | 113.67 |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Shake-Flask Method for Thermodynamic Solubility

This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvents of interest (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

For more complete separation, the samples can be centrifuged.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant without disturbing the solid material at the bottom of the vial.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of detecting turbidity or light scattering

Procedure:

-

Preparation:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Use an automated liquid handler to add increasing volumes of the this compound DMSO stock solution to the wells.

-

-

Measurement:

-

The plate reader measures the turbidity or light scattering in each well. The point at which a significant increase in turbidity is detected corresponds to the precipitation of the compound.

-

-

Analysis:

-

The kinetic solubility is determined as the concentration of the compound in the well just before precipitation occurs.

-

Involvement in Signaling Pathways

Purines and their derivatives are fundamental signaling molecules in a wide range of biological processes, collectively known as purinergic signaling. This system involves the release of purines (like ATP and adenosine) into the extracellular space and their subsequent interaction with specific purinergic receptors on the cell surface. While the specific role of this compound in these pathways is not well-defined in the available literature, its structural similarity to endogenous purines suggests the potential for interaction with purinergic receptors.

Purinergic signaling is mediated by two main families of receptors:

-

P1 Receptors: These are G-protein coupled receptors that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.

-

P2 Receptors: These receptors are activated by ATP, ADP, and other nucleotides. They are further divided into two subfamilies:

-

P2X Receptors: Ligand-gated ion channels (seven subtypes: P2X1-7).

-

P2Y Receptors: G-protein coupled receptors (eight subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).

-

The activation of these receptors triggers a variety of downstream signaling cascades that regulate numerous cellular functions, including neurotransmission, inflammation, cell proliferation, and apoptosis.

Below is a generalized diagram of a purinergic signaling pathway.

Caption: Generalized Purinergic Signaling Pathway.

The workflow for investigating the interaction of a novel purine derivative like this compound with these pathways would typically involve a series of in vitro and in vivo studies.

Caption: Experimental Workflow for Characterizing a Novel Purine Derivative.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-7H-purine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for the 7H-tautomer of 2-bromopurine is not extensively available in public-facing literature. The data and protocols presented herein are a synthesis of information from closely related purine analogs and established principles of spectroscopic analysis. This guide serves as a predictive framework for the characterization of 2-bromo-7H-purine.

Introduction

Purines are fundamental heterocyclic compounds, forming the backbone of nucleic acids and playing crucial roles in various biochemical processes. Halogenated purines, such as this compound, are valuable synthetic intermediates in medicinal chemistry, enabling the development of novel therapeutic agents. A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for their application in drug design and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of this compound are predicted to exhibit signals characteristic of the purine scaffold, with the bromine substituent influencing the chemical shifts of nearby nuclei.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-6 | ~8.8 - 9.0 | Singlet | Purine C6-H |

| H-8 | ~8.1 - 8.3 | Singlet | Purine C8-H |

| N-H | ~13.0 - 14.0 | Broad Singlet | Purine N7-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~145 - 148 | Purine C2-Br |

| C-4 | ~153 - 155 | Purine C4 |

| C-5 | ~125 - 128 | Purine C5 |

| C-6 | ~148 - 150 | Purine C6 |

| C-8 | ~140 - 142 | Purine C8 |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent used.[1][2][3][4][5][6] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly employed for NMR analysis of purine derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 3000 - 2800 | Broad, Medium | N-H stretching |

| 1610 - 1580 | Medium-Strong | C=N and C=C stretching (ring vibrations) |

| 1500 - 1400 | Medium-Strong | Purine ring skeletal vibrations |

| 900 - 675 | Medium-Strong | C-H out-of-plane bending |

| ~1050 | Medium | C-Br stretching |

Note: The IR spectrum of a solid sample can be obtained using techniques such as preparing a KBr pellet or a Nujol mull.[7][8][9][10][11][12][13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry of this compound is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic signature of bromine.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 199/201 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The two peaks of approximately 1:1 intensity ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[17][18][19] |

| 120 | [M - Br]⁺ | Loss of a bromine radical. |

| 93 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the purine ring. |

Note: The choice of ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will influence the observed fragmentation.[20][21][22][23][24][25][26]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a 2-bromopurine derivative.

Synthesis Protocol: A General Approach

A plausible synthetic route to a 2-bromopurine could involve the cyclization of a substituted pyrimidine, a common strategy in purine synthesis.[27][28][29]

-

Starting Material: 2-amino-4,6-dichloropyrimidine.

-

Step 1: Introduction of the Amino Group at C5: Nitrosation of the starting material followed by reduction to yield 2,5-diamino-4,6-dichloropyrimidine.

-

Step 2: Imidazole Ring Formation: Reaction of the resulting triaminopyrimidine with a formylating agent (e.g., triethyl orthoformate) to construct the imidazole portion of the purine ring, yielding a dichloropurine intermediate.

-

Step 3: Bromination: A nucleophilic substitution reaction to replace one of the chloro groups with a bromo group.

-

Step 4: Dechlorination: Selective removal of the remaining chloro group to afford the 2-bromopurine.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Proton decoupling will be applied to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.[12]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

-

Chromatographic Separation (LC):

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into a liquid chromatography system equipped with a suitable column (e.g., C18).

-

Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection (MS):

-

The eluent from the LC is directed to the mass spectrometer.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.[24]

-

Mass Analysis: Acquire full scan mass spectra to identify the molecular ion. The characteristic M+ and M+2 peaks for bromine should be observed.[18][19]

-

Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the molecular ion to observe the characteristic fragment ions.

-

Visualization of Workflows and Relationships

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from the synthesis of a target compound to its comprehensive spectroscopic analysis.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Relationship in Spectroscopic Analysis

This diagram illustrates the logical process of using different spectroscopic techniques to determine the structure of an unknown molecule.

Caption: The convergence of data from multiple spectroscopic techniques for structural elucidation.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. amherst.edu [amherst.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 9H-Purine [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. as.uky.edu [as.uky.edu]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. acdlabs.com [acdlabs.com]

- 25. pharmafocuseurope.com [pharmafocuseurope.com]

- 26. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2-Pyrone synthesis [organic-chemistry.org]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 2-Bromo-7H-Purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to 2-bromo-7H-purine. While the initial discovery of the broader purine class dates back to the late 19th century with Emil Fischer's seminal work, the specific history of this compound is less documented in readily available literature. Its existence is confirmed through its unique CAS number (28128-15-6) and its availability from various chemical suppliers. This guide outlines the probable synthetic routes based on established purine chemistry, presents available physicochemical data, and discusses the significance of this compound as a building block in medicinal chemistry.

Introduction: The Purine Scaffold

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all known life. They consist of a pyrimidine ring fused to an imidazole ring. The parent compound, purine, was first synthesized by Emil Fischer in 1898.[1] The purine core is the foundational structure for essential biomolecules such as adenine and guanine, the building blocks of nucleic acids (DNA and RNA), as well as other vital molecules like ATP, GTP, and various cofactors.

The strategic functionalization of the purine ring at its various positions (2, 6, 7, 8, and 9) has been a cornerstone of medicinal chemistry and drug discovery for decades.[2] Halogenated purines, in particular, serve as versatile intermediates for the synthesis of a wide array of derivatives with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] The bromine atom in bromopurines acts as a readily displaceable leaving group, facilitating nucleophilic substitution and cross-coupling reactions to introduce new functional groups.

Discovery and History of this compound

While the history of the parent purine molecule is well-documented, the specific discovery and first synthesis of this compound are not prominently detailed in historical chemical literature. Its emergence is more likely a result of the systematic exploration of purine chemistry throughout the 20th century, where researchers methodically synthesized various substituted analogs to investigate their chemical properties and potential biological activities.

The assignment of the CAS number 28128-15-6 signifies its formal identification and entry into the chemical literature and databases. The "7H" designation in its name indicates that the hydrogen atom on the imidazole ring is located at the 7-position, one of the possible tautomeric forms of the purine ring.[4] The stability of different purine tautomers can be influenced by substitution patterns and the surrounding chemical environment.

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical supplier databases and computational predictions. Experimental data, particularly for properties like melting point, is not consistently reported across public sources.

| Property | Value | Source |

| CAS Number | 28128-15-6 | [5] |

| Molecular Formula | C₅H₃BrN₄ | [5] |

| Molecular Weight | 199.01 g/mol | [6] |

| Boiling Point (Predicted) | 306.4 ± 25.0 °C | [6] |

| Density (Predicted) | 2.28 ± 0.1 g/cm³ | [1][6] |

| pKa (Predicted) | 6.58 ± 0.20 | [6] |

Synthetic Methodologies

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[7][8] This transformation would be a logical route for the synthesis of this compound from the readily available 2-aminopurine.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on typical Sandmeyer reactions and would require optimization for this specific substrate.

Materials:

-

2-Aminopurine

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: 2-Aminopurine is dissolved or suspended in a cold aqueous solution of hydrobromic acid (0-5 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This in situ generation of nitrous acid reacts with the 2-amino group to form the corresponding purine-2-diazonium salt. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Sandmeyer Reaction: The cold solution of the diazonium salt is then added to a solution or suspension of copper(I) bromide. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of the aryl radical, which then reacts with the bromide from the copper bromide to yield this compound.[9]

-

Workup and Purification: The reaction mixture is typically warmed to room temperature to ensure complete reaction. The product can then be extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the protons at the C6 and C8 positions of the purine ring. A broad signal corresponding to the N-H proton of the imidazole ring may also be observed, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show five signals for the five carbon atoms in the purine ring. The carbon atom attached to the bromine (C2) would likely appear at a chemical shift influenced by the halogen's electronegativity and deshielding effects.

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This would result in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity, separated by two mass units. The fragmentation pattern would likely involve the loss of the bromine atom and subsequent fragmentation of the purine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the purine ring system (in the 1400-1650 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers (typically below 800 cm⁻¹).

Applications in Research and Drug Development

As a halogenated purine, this compound is a valuable building block for the synthesis of more complex molecules. The bromine atom at the 2-position can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira reactions). This allows for the introduction of a wide range of substituents at this position, enabling the generation of libraries of 2-substituted purine derivatives for screening in drug discovery programs. These derivatives have the potential to target a variety of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication.

Figure 2: Role of this compound as a synthetic intermediate in drug discovery.

Conclusion

This compound, while not having a well-documented "discovery" moment in the same vein as its parent molecule, represents an important and versatile intermediate in the field of purine chemistry. Its synthesis, likely achieved through established methods such as the Sandmeyer reaction, provides access to a key building block for the development of novel bioactive compounds. Further research into the specific historical origins of this compound and the full experimental characterization of its properties would be of value to the chemical and pharmaceutical research communities. This guide serves as a foundational resource, consolidating the available information and providing a framework for understanding the significance of this compound in the broader context of medicinal chemistry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 28128-15-6 CAS MSDS (2-Bromopurine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pharmdguru.com [pharmdguru.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 7-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine [webbook.nist.gov]

Tautomerism in 2-Bromopurine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 2-bromopurine compounds. Due to a lack of extensive direct experimental data on 2-bromopurine itself, this guide synthesizes information from computational studies and experimental data on closely related purine derivatives to offer a robust framework for understanding and investigating this phenomenon. The document covers the theoretical basis of 2-bromopurine tautomerism, predicted quantitative data, detailed experimental and computational protocols for its study, and visual representations of key concepts and workflows.

Introduction to Tautomerism in Purine Systems

Prototropic tautomerism, the migration of a proton between two or more sites on a molecule, is a fundamental characteristic of purine and its derivatives. This phenomenon significantly influences their physicochemical properties, including their electronic structure, hydrogen bonding capabilities, and, consequently, their biological activity and potential as therapeutic agents. For purine bases, the most prevalent form of tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole and pyrimidine rings, leading primarily to the N7H and N9H tautomers. The position of the substituent, in this case, the bromine atom at the C2 position, along with the solvent environment, can modulate the equilibrium between these tautomeric forms. Understanding this equilibrium is critical for drug design, as different tautomers may exhibit distinct binding affinities for biological targets.

Tautomeric Forms of 2-Bromopurine

The two primary and most stable tautomeric forms of 2-bromopurine are the N7H and N9H tautomers. The equilibrium between these two forms is a key aspect of its chemistry.

-

2-Bromo-7H-purine (N7H tautomer): The proton is located on the N7 nitrogen of the imidazole ring.

-

2-Bromo-9H-purine (N9H tautomer): The proton is located on the N9 nitrogen of theimidazole ring.

The relative stability of these tautomers is influenced by factors such as intramolecular interactions, solvent polarity, and temperature.

Quantitative Data on 2-Bromopurine Tautomerism

| Tautomer | Predicted Relative Energy (kcal/mol) in Gas Phase | Predicted Relative Energy (kcal/mol) in Aqueous Solution | Predicted pKa |

| 2-Bromo-9H-purine | 0.00 (Reference) | 0.00 (Reference) | 6.58 ± 0.20 |

| This compound | ~0.5 - 1.5 | ~0.1 - 0.5 | ~6.4 - 6.7 |

Note: The data presented are estimations based on computational models of purine and its derivatives.[1][2] The pKa value is a predicted value for the overall molecule and does not distinguish between the two tautomers, as they are in rapid equilibrium.[3]

Experimental Protocols for Studying Tautomerism

The following are detailed methodologies for key experiments that can be employed to study the tautomerism of 2-bromopurine. These protocols are based on established methods for studying tautomerism in related purine compounds.[4][5][6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for quantitatively assessing tautomeric populations in solution.[6][11][12][13][14]

Objective: To determine the relative concentrations of the N7H and N9H tautomers of 2-bromopurine in different solvents.

Methodology:

-

Sample Preparation: Prepare solutions of 2-bromopurine (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, D2O).

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

-

To study the dynamics of proton exchange, variable temperature NMR experiments can be performed.

-

For enhanced sensitivity and resolution, ¹⁵N NMR can be employed, particularly with ¹⁵N-labeled 2-bromopurine.

-

-

Data Analysis:

-

Identify the chemical shifts of protons and carbons that are sensitive to the tautomeric state (e.g., H8, C4, C5, C6, C8).

-

The relative populations of the tautomers can be determined by integrating the signals corresponding to each tautomer, if they are distinct and well-resolved.

-

In cases of rapid exchange where averaged signals are observed, the chemical shifts can be compared to those of N7- and N9-methylated-2-bromopurine, which serve as fixed models for the respective tautomers. The tautomeric ratio can then be calculated using the following equation: K_T = [N7H] / [N9H] = (δ_obs - δ_N9) / (δ_N7 - δ_obs) where δ_obs is the observed chemical shift of the exchanging nucleus in 2-bromopurine, and δ_N7 and δ_N9 are the chemical shifts of the corresponding nucleus in the N7- and N9-methylated derivatives, respectively.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the presence of specific tautomers in the solid state or in low-temperature matrices.[4][5][10][15][16]

Objective: To identify the dominant tautomeric form of 2-bromopurine in the solid state or in an inert matrix.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet containing a small amount of 2-bromopurine.

-

Matrix Isolation: Co-deposit a vapor of 2-bromopurine with an excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., a CsI window) maintained at a low temperature (e.g., 10-15 K).

-

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Analyze the vibrational bands, particularly in the N-H stretching region (3500-3300 cm⁻¹) and the fingerprint region (1700-600 cm⁻¹).

-

Compare the experimental spectrum with theoretical spectra for the N7H and N9H tautomers calculated using computational methods (see Section 5). The agreement between the experimental and calculated frequencies and intensities allows for the identification of the dominant tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially as a function of pH.[7][8][17][18]

Objective: To investigate the influence of pH on the tautomeric equilibrium of 2-bromopurine.

Methodology:

-

Sample Preparation: Prepare a series of solutions of 2-bromopurine in buffers of varying pH.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis:

-

Analyze the changes in the absorption maxima (λ_max) and molar absorptivity as a function of pH.

-

The spectra of N7- and N9-methylated-2-bromopurine can be used as references for the individual tautomers.

-

By deconvoluting the spectra at different pH values, the relative contributions of the N7H and N9H tautomers can be estimated.

-

Computational Chemistry Protocol

Computational methods are invaluable for predicting the properties of tautomers that may be difficult to study experimentally.[1][2][19][20][21][22][23][24][25][26]

Objective: To calculate the relative energies, geometries, and spectroscopic properties of the N7H and N9H tautomers of 2-bromopurine.

Methodology:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Structure Building: Construct the 3D structures of the this compound and 2-bromo-9H-purine tautomers.

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations using a suitable Density Functional Theory (DFT) functional (e.g., B3LYP or M06-2X) and a basis set appropriate for halogenated compounds (e.g., 6-311++G(d,p)).

-

To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

-

Energy Calculations: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities in the gas phase and in solution.

-

Spectroscopic Property Prediction:

-

Simulate IR spectra (vibrational frequencies and intensities) to aid in the interpretation of experimental FTIR data.

-

Simulate NMR chemical shifts (using methods like GIAO) to compare with experimental NMR spectra.

-

Predict UV-Vis absorption spectra using time-dependent DFT (TD-DFT) to correlate with experimental UV-Vis data.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the tautomerism of 2-bromopurine.

Caption: Tautomeric equilibrium between 2-bromo-9H-purine and this compound.

Caption: General experimental workflow for studying 2-bromopurine tautomerism.

Caption: Workflow for the computational study of 2-bromopurine tautomerism.

Conclusion

The tautomerism of 2-bromopurine, primarily an equilibrium between the N7H and N9H forms, is a critical aspect of its chemical behavior. While direct experimental data is sparse, this guide provides a comprehensive framework based on computational predictions and established experimental protocols for related purine systems. For researchers in drug development, a thorough understanding and characterization of the tautomeric landscape of 2-bromopurine and its derivatives are essential for elucidating structure-activity relationships and designing more effective therapeutic agents. The combined application of advanced spectroscopic techniques and computational chemistry, as outlined in this guide, will be instrumental in advancing our knowledge in this area.

References

- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 28128-15-6 CAS MSDS (2-Bromopurine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon-13 magnetic resonance. XXVI. A quantitative determination of the tautomeric populations of certain purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Results for "Proton NMR" | Springer Nature Experiments [experiments.springernature.com]

- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 16. heraldopenaccess.us [heraldopenaccess.us]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. web.natur.cuni.cz [web.natur.cuni.cz]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Bromination of 7H-Purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of the 7H-purine core, a fundamental reaction in the synthesis of valuable intermediates for drug discovery and development. The document details the core principles of the reaction, including its mechanism and regioselectivity. A comparative analysis of various brominating agents is presented, supported by quantitative data from studies on related purine derivatives. Detailed, adaptable experimental protocols are provided to guide laboratory synthesis. Furthermore, this guide elucidates the critical role of 8-bromopurines as precursors to pharmacologically active agents and their interaction with key biological signaling pathways, particularly purinergic signaling. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism, a general experimental workflow, and the adenosine receptor signaling cascade, offering a clear and concise reference for professionals in the field.

Introduction: The Significance of 8-Bromopurines

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a plethora of biologically active molecules. The functionalization of the purine ring is a key strategy in the development of novel therapeutics. Electrophilic bromination, which selectively introduces a bromine atom at the C-8 position of the purine nucleus, is a highly valuable transformation. The resulting 8-bromo-7H-purine and its derivatives are versatile synthetic intermediates, enabling further molecular elaboration through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.[1][2]

The C-8 position of the purine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] This inherent reactivity allows for highly regioselective bromination. The resulting 8-bromopurines are crucial precursors for compounds targeting a range of biological pathways. For instance, derivatives of 8-bromoadenosine and 8-bromoguanosine are widely used to probe and modulate purinergic signaling pathways, which are implicated in inflammation, neurotransmission, and cancer.[4][5][6][7] This guide serves as a technical resource for researchers aiming to synthesize and utilize 8-bromopurines in their drug discovery endeavors.

The Reaction: Mechanism and Regioselectivity

The electrophilic bromination of 7H-purine follows a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophile from the brominating agent, which is then attacked by the electron-rich purine ring.

General Mechanism

The reaction proceeds in three principal steps:

-

Generation of the Electrophile : The brominating agent is activated, often with the assistance of a Lewis acid or a polar solvent, to generate a highly electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond).

-

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the purine ring, specifically at the C-8 position, attacks the electrophilic bromine. This step disrupts the aromaticity of the imidazole portion of the purine ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Re-aromatization : A base present in the reaction mixture removes the proton from the C-8 position, restoring the aromaticity of the purine ring and yielding the final 8-bromo-7H-purine product.

Brominating Agents and Reaction Conditions

A variety of reagents can be employed for the electrophilic bromination of purines. The choice of agent and conditions depends on the specific substrate, desired reactivity, and operational considerations such as safety and ease of handling. While specific data for the parent 7H-purine is scarce, the following table summarizes conditions and outcomes for the C-8 bromination of various purine derivatives, providing a strong comparative basis.

| Brominating Agent | Substrate Example | Solvent(s) | Additive(s) | Time | Yield (%) | Reference(s) |

| Br₂ | 2′,3′,5′-Tri-O-acetylguanosine | Glacial Acetic Acid | Sodium Acetate | - | ~50 (after deacetylation) | [8] |

| NBS | Adenosine | DMF | None | - | - | [1][9] |

| DBH | 2',3',5'-Tri-O-acetyladenosine | CH₃CN | TMSOTf | 2 h | 95 | [2] |

| DBH | Guanosine | DMF | None | 24 h | 82 | [2] |

| SMBI | Adenosine | 20% H₂O-DMF | None | 2.5 h | 89 | [9] |

| Pyridinium Tribromide | 2,6,9-Trisubstituted purines | Dichloromethane | None | - | High | [10] |

NBS: N-Bromosuccinimide; DBH: 1,3-Dibromo-5,5-dimethylhydantoin; SMBI: Sodium Monobromoisocyanurate; TMSOTf: Trimethylsilyl trifluoromethanesulfonate; DMF: Dimethylformamide.

Experimental Protocols

The following protocols are generalized from established procedures for the bromination of purine derivatives and can be adapted for the direct bromination of 7H-purine.[1][9]

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

-

Dissolution : Dissolve 7H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition : Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, pour the reaction mixture into ice-water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

-

Suspension : Suspend 7H-purine (1.0 eq) in acetonitrile (CH₃CN).

-

Reagent Addition : Add 1,3-dibromo-5,5-dimethylhydantoin (0.55-1.1 eq) to the suspension. For enhanced reactivity, a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be added.[2]

-

Reaction : Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

-

Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction : Extract the product with an appropriate organic solvent.

-

Purification : Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via column chromatography or recrystallization.

Role in Drug Development and Signaling Pathways

The synthesis of 8-bromo-7H-purine is often the first step towards creating more complex molecules with therapeutic potential. These derivatives are instrumental in studying and targeting purinergic signaling , a ubiquitous system where extracellular purines like adenosine and ATP act as signaling molecules.[11][12][13]

Adenosine Receptor Signaling

Adenosine mediates its effects through four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[4][14] 8-bromoadenosine and its derivatives are valuable pharmacological tools to study these receptors. For example, 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is a well-known activator of protein kinase A (PKA), a key downstream effector of A₂ₐ and A₂ₑ receptor activation.[15][16]

The A₂ receptors are coupled to the G-stimulatory (Gₛ) protein. Upon agonist binding, Gₛ activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates PKA, leading to the phosphorylation of various downstream targets and a cellular response. This pathway is crucial in regulating inflammation, blood flow, and neurotransmission.[5][17]

cGMP Signaling and Kinase Inhibition

Similarly, 8-bromoguanosine derivatives, such as 8-bromo-cGMP, are potent and specific activators of cGMP-dependent protein kinase (PKG).[18][19] This makes them invaluable for investigating the cGMP signaling pathway, which is involved in processes like smooth muscle relaxation and inhibition of platelet aggregation. Recently, the 8-Br-cGMP/PKG I pathway has been shown to suppress tumor progression in epithelial ovarian cancer by inhibiting the EGFR/PLCγ1 signaling pathway, highlighting its therapeutic potential.[7]

Conclusion

The electrophilic bromination of 7H-purine is a robust and highly regioselective reaction that provides access to 8-bromopurines, a critical class of intermediates in medicinal chemistry and chemical biology. By understanding the underlying mechanism and leveraging the appropriate brominating agents and conditions, researchers can efficiently synthesize these valuable building blocks. The utility of 8-bromopurines extends beyond their role as synthetic precursors; they are powerful tools for dissecting complex biological signaling networks, such as purinergic pathways, thereby accelerating the discovery and development of novel therapeutics for a wide range of diseases.

References

- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]